N-Cyclopentyladenosine 5'-(Dihydrogen Phosphate)

Description

Molecular Formula and Isomeric Variants

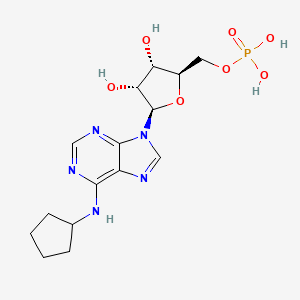

N-Cyclopentyladenosine 5'-(Dihydrogen Phosphate) possesses the molecular formula C15H22N5O7P, representing a total molecular weight of 415.34 grams per mole as determined through computational analysis. The compound exhibits specific stereochemical configurations at multiple chiral centers, with the International Union of Pure and Applied Chemistry nomenclature defining the absolute configuration as [(2R,3S,4R,5R)-5-[6-(cyclopentylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate. This stereochemical designation reflects the natural ribose configuration typically found in adenosine derivatives, maintaining the β-configuration at the anomeric carbon.

The structural analysis reveals that this compound exists as a specific stereoisomer rather than exhibiting multiple isomeric variants. The rigid cyclopentyl ring system attached to the N6 position of the adenine base creates conformational constraints that limit rotational freedom around the carbon-nitrogen bond. The phosphate group attachment at the 5' position of the ribose sugar follows standard nucleotide chemistry, forming a phosphoester linkage that introduces ionic character to the molecule through its dihydrogen phosphate functionality.

Table 1: Molecular Composition and Physical Properties

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C15H22N5O7P | |

| Molecular Weight | 415.34 g/mol | |

| Stereochemical Configuration | (2R,3S,4R,5R) | |

| Creation Date | March 6, 2012 | |

| Last Modification | May 3, 2025 |

Synonyms and CAS Registry Numbers

The Chemical Abstracts Service registry number for N-Cyclopentyladenosine 5'-(Dihydrogen Phosphate) is 117778-38-8, providing the primary identification code for this compound in chemical databases and literature. The compound is recognized under multiple systematic and trivial names that reflect its structural components and functional groups. The primary synonym "5'-Adenylic acid, N-cyclopentyl-" emphasizes its relationship to adenosine monophosphate while highlighting the cyclopentyl modification.

Additional nomenclature variants include the systematic name "((2R,3S,4R,5R)-5-(6-(Cyclopentylamino)-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate" which provides complete structural information. The abbreviated designation "6-cPe-5'-AMP" represents a compact notation system used in research literature, though such abbreviations are avoided in formal chemical nomenclature. Database identifiers include ChEMBL ID CHEMBL1812058 and Wikidata identifier Q27456321, facilitating cross-referencing across multiple chemical information platforms.

Table 2: Chemical Identifiers and Registry Information

Structural Features: Cyclopentyl Substitution and Phosphate Group

The molecular architecture of N-Cyclopentyladenosine 5'-(Dihydrogen Phosphate) incorporates two critical structural modifications that significantly influence its chemical and biological properties. The cyclopentyl substitution at the N6 position of the adenine base represents a strategic modification that enhances receptor selectivity and metabolic stability compared to the parent adenosine molecule. This five-membered saturated carbocyclic ring system creates a lipophilic domain that facilitates specific interactions with adenosine receptor binding sites while providing resistance to adenosine deaminase-mediated degradation.

The cyclopentyl group adopts multiple conformational states due to ring puckering, with envelope and half-chair conformations being predominant. The nitrogen-carbon bond connecting the cyclopentyl ring to the purine base exhibits restricted rotation due to partial double-bond character arising from conjugation with the aromatic purine system. This conformational constraint contributes to the compound's receptor selectivity profile and distinguishes it from other N6-substituted adenosine derivatives.

The phosphate group attached at the 5' position of the ribose sugar introduces significant polarity and ionic character to the molecule. The dihydrogen phosphate functionality exists in multiple ionization states depending on solution pH, with the fully deprotonated form predominating at physiological pH values. The phosphoester linkage forms through condensation between the 5'-hydroxyl group of the ribose and phosphoric acid, creating a primary phosphate ester that exhibits characteristic chemical stability under neutral conditions.

Table 3: Structural Component Analysis

| Structural Feature | Chemical Properties | Functional Impact |

|---|---|---|

| Cyclopentyl Group | Saturated 5-membered ring | Enhanced receptor selectivity |

| N6 Substitution | Amino group modification | Metabolic stability |

| Ribose Sugar | β-D-ribofuranose configuration | Natural nucleoside framework |

| Phosphate Group | Dihydrogen phosphate ester | Ionic character and solubility |

| Purine Base | Modified adenine structure | Receptor binding specificity |

The three-dimensional molecular geometry reveals that the cyclopentyl ring projects away from the ribose-phosphate backbone, creating a distinct binding pocket interaction surface. The spatial arrangement allows for optimal positioning within adenosine receptor active sites while maintaining the essential hydrogen bonding capabilities of the ribose hydroxyl groups and phosphate oxygens. The overall molecular shape combines the hydrophilic characteristics of the phosphorylated ribose moiety with the hydrophobic properties of the cyclopentyl substitution, resulting in amphiphilic behavior that influences membrane permeability and receptor binding kinetics.

Propriétés

IUPAC Name |

[(2R,3S,4R,5R)-5-[6-(cyclopentylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N5O7P/c21-11-9(5-26-28(23,24)25)27-15(12(11)22)20-7-18-10-13(16-6-17-14(10)20)19-8-3-1-2-4-8/h6-9,11-12,15,21-22H,1-5H2,(H,16,17,19)(H2,23,24,25)/t9-,11-,12-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLXWBMMFOMQXRH-SDBHATRESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)COP(=O)(O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(C1)NC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)COP(=O)(O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N5O7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Detailed Preparation Steps

| Step No. | Reaction/Process | Description | Reagents/Conditions | Notes |

|---|---|---|---|---|

| 1 | N6-Cyclopentylation of Adenosine | Substitution of the 6-amino group on adenine with cyclopentylamine to form N-cyclopentyladenosine | Cyclopentylamine, suitable solvent (e.g., DMF), mild heating | Requires control to avoid over-alkylation or side reactions |

| 2 | Protection of Hydroxyl Groups | Protect 2',3'-hydroxyl groups to prevent phosphorylation at undesired positions | Common protecting groups: TBDMS, acetyl groups | Enables selective phosphorylation at 5' position |

| 3 | Phosphorylation at 5'-Hydroxyl | Introduction of dihydrogen phosphate group at 5' position | Phosphorylating agents such as cyanoethyl phosphate with DCC (dicyclohexylcarbodiimide) or phosphoramidite chemistry | DCC-mediated coupling is common; reaction conditions critical |

| 4 | Deprotection and Purification | Removal of protecting groups and purification of the phosphorylated nucleoside | Acidic or basic hydrolysis, chromatography | Final product isolated as dihydrogen phosphate salt |

Representative Synthetic Method from Literature

A reported synthesis involves phosphorylation of the nucleoside with cyanoethyl phosphate in the presence of DCC as a coupling agent. This method is adapted from related nucleoside phosphate syntheses:

- The nucleoside (N-cyclopentyladenosine) is reacted with cyanoethyl phosphate and DCC to form the 5'-phosphate intermediate.

- After phosphorylation, protecting groups on the sugar hydroxyls are removed under mild conditions.

- The product is purified by chromatographic techniques and characterized by NMR, UV, and mass spectrometry.

This approach is similar to protocols used for other adenosine derivatives, ensuring selective phosphorylation at the 5' position with good yield and purity.

Key Reaction Parameters and Optimization

| Parameter | Typical Conditions | Impact on Synthesis |

|---|---|---|

| Solvent | Dimethylformamide (DMF), acetonitrile | Solubility of reagents and intermediates |

| Temperature | Ambient to 40°C | Controls reaction rate and minimizes side reactions |

| Molar Ratios | Nucleoside : Phosphorylating agent : DCC = 1 : 1.2 : 1.2 | Stoichiometry affects yield and completeness |

| Reaction Time | 4–24 hours | Longer times may increase yield but risk decomposition |

| Protecting Groups | TBDMS or acetyl groups on 2',3' hydroxyls | Prevents phosphorylation at undesired positions |

| Purification Techniques | Reverse-phase HPLC, ion-exchange chromatography | Essential for removing unreacted starting materials and side products |

Analytical Characterization Data

The final compound is confirmed by multiple analytical techniques:

| Technique | Key Observations | Purpose |

|---|---|---|

| Nuclear Magnetic Resonance (NMR) | Chemical shifts consistent with cyclopentyl substitution and phosphate group | Structural confirmation |

| Mass Spectrometry (MS) | Molecular ion peak at m/z 415.34 (Molecular Weight) | Molecular weight verification |

| UV-Vis Spectroscopy | Absorption maxima consistent with adenine chromophore | Purity and identity confirmation |

| High-Performance Liquid Chromatography (HPLC) | Single peak indicating purity >95% | Purity assessment |

Research Findings and Comparative Analysis

- The cyclopentyl substitution at the N6 position enhances receptor specificity and biological activity compared to unsubstituted adenosine phosphates.

- Phosphorylation at the 5' position is crucial for mimicking the natural nucleotide structure and enabling interaction with adenosine receptors.

- The synthetic route using DCC-mediated phosphorylation is preferred due to its efficiency and selectivity.

- Alternative phosphorylation methods (e.g., phosphoramidite chemistry) may be employed but require more complex reagents and conditions.

Summary Table of Preparation Methods

Analyse Des Réactions Chimiques

N-Cyclopentyladenosine 5’-(Dihydrogen Phosphate) can undergo various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .

Applications De Recherche Scientifique

Biochemical Research

Adenosine Receptor Agonism:

N-Cyclopentyladenosine 5'-(Dihydrogen Phosphate) acts as a potent agonist for A1 and A3 adenosine receptors. Its ability to selectively bind these receptors makes it a valuable tool in studying adenosine receptor signaling pathways, which play crucial roles in various physiological processes including neurotransmission, inflammation, and cardiovascular functions.

Interaction Studies:

Research has demonstrated that CPA interacts with several proteins involved in nucleotide metabolism. Notably, its binding affinity has been evaluated in complex with enzymes such as deoxyribonucleoside 5'-monophosphate N-glycosidase and nucleoside phosphorylases. These studies provide insights into how structural modifications can influence binding properties and biological effects, highlighting CPA's potential in drug design.

Therapeutic Applications

Neuroprotection:

The modulation of adenosine receptors by CPA has implications for neuroprotection. Studies indicate that CPA can influence neuroprotective pathways, potentially offering therapeutic benefits in neurodegenerative diseases such as Parkinson's disease. Its selective action on A3 receptors may help mitigate neurotoxic effects induced by dopaminergic neurotoxins .

Cardioprotection:

In cardiovascular research, CPA's ability to activate A1 receptors is associated with protective effects against ischemic injury. The compound's role in reducing myocardial damage during ischemia-reperfusion events suggests its potential as a cardioprotective agent.

Case Study 1: Neuroprotective Effects

A study explored the neuroprotective effects of CPA in rat PC12 cells exposed to neurotoxins like MPP+ and methamphetamine. Results indicated that CPA significantly increased cell viability, suggesting its potential as a therapeutic agent in neurodegenerative conditions .

Case Study 2: Cardiovascular Protection

In another investigation focusing on ischemic heart models, CPA was shown to reduce myocardial infarction size when administered prior to ischemic events. This cardioprotective effect was attributed to the activation of A1 receptors, underscoring the compound's relevance in cardiovascular therapeutics.

Mécanisme D'action

N-Cyclopentyladenosine 5’-(Dihydrogen Phosphate) exerts its effects by binding to and activating the adenosine A1 receptor. This activation leads to a cascade of intracellular signaling events, including the inhibition of adenylate cyclase, reduction of cyclic AMP levels, and modulation of ion channel activity. These molecular targets and pathways are involved in various physiological processes, such as neurotransmission, cardiac function, and immune response.

Comparaison Avec Des Composés Similaires

Structural and Functional Differences

Key Research Findings

Receptor Binding: The cyclopentyl group in N-Cyclopentyladenosine 5'-(Dihydrogen Phosphate) confers higher A₁ receptor specificity compared to methyl or isopentenyl derivatives, which exhibit broader receptor interactions . Diphosphate analogs (e.g., cpADP) show stronger binding to enzymes like kinases but lower membrane permeability due to increased polarity .

Solubility and Stability :

- Phosphate buffer compatibility (pH 5–8) is a shared feature among dihydrogen phosphate derivatives, but 2'-O-methyl modifications reduce aqueous solubility .

- IPAMP’s isopentenyl group enhances lipid solubility, facilitating its use in plant tissue cultures .

Applications: N-Cyclopentyladenosine 5'-(Dihydrogen Phosphate) is preferred in cardiovascular studies for its receptor selectivity, whereas cpADP is utilized in metabolic pathway analyses . 2-Methyl derivatives are often used as negative controls in receptor-binding assays due to their attenuated activity .

Activité Biologique

N-Cyclopentyladenosine 5'-(Dihydrogen Phosphate) (CPA-DHP) is a nucleoside analog that has garnered attention for its unique structural features and significant biological activities, particularly as an agonist of adenosine receptors. This article provides a comprehensive overview of its biological activity, including its receptor interactions, physiological effects, and potential therapeutic applications.

Chemical Structure and Properties

CPA-DHP is characterized by the presence of a cyclopentyl group attached to the adenine base, along with a dihydrogen phosphate moiety at the 5' position. Its molecular formula is , and it has a molecular weight of approximately 415.34 g/mol. The unique cyclopentyl substitution enhances its selectivity and affinity for specific adenosine receptors, particularly A1 and A3 subtypes, which play crucial roles in various physiological processes.

Adenosine Receptor Agonism

CPA-DHP acts primarily as an agonist for A1 and A3 adenosine receptors. These receptors are involved in numerous biological functions, including:

- Neurotransmission : Modulation of synaptic transmission and neuroprotection.

- Inflammation : Regulation of inflammatory responses through immune cell modulation.

- Cardiovascular Function : Influence on heart rate and myocardial oxygen consumption.

The compound's ability to selectively bind to these receptors indicates its potential for therapeutic applications in neuroprotection and cardioprotection.

Binding Affinity Studies

Research has demonstrated that CPA-DHP exhibits high binding affinity for A1 receptors, with studies indicating a value that suggests potent receptor interaction. Comparative studies with other nucleoside analogs reveal that the cyclopentyl group significantly enhances receptor selectivity.

| Compound Name | Molecular Formula | Binding Affinity (K_i) | Unique Features |

|---|---|---|---|

| CPA-DHP | Low nanomolar range | Cyclopentyl substitution | |

| N6-cyclopentyladenosine | Moderate | Lacks phosphate group | |

| 2'-Deoxyadenosine 5'-(Dihydrogen Phosphate) | Higher | Key DNA component |

Physiological Effects

Studies involving animal models have shown that administration of CPA-DHP leads to significant changes in physiological parameters:

- Neuroprotection : In gerbil hippocampal slices, CPA-DHP inhibited synaptic potentials with an IC50 value indicating potent neuroprotective effects.

- Cardiovascular Effects : In vivo studies demonstrate that CPA-DHP can reduce heart rate under certain conditions, suggesting potential applications in managing cardiac conditions.

Case Studies

- Neuroprotective Effects in Ischemia : In a study examining ischemic conditions in rats, administration of CPA-DHP resulted in reduced neuronal death and improved functional outcomes post-injury, highlighting its potential as a therapeutic agent in stroke management.

- Anti-inflammatory Properties : Research involving inflammatory models has indicated that CPA-DHP can modulate cytokine release from immune cells, suggesting its role in managing inflammatory diseases.

Synthesis and Applications

The synthesis of CPA-DHP typically involves multi-step organic synthesis techniques, requiring careful optimization to achieve high yields and purity. Its applications extend beyond basic research into potential therapeutic contexts, particularly in neurology and cardiology.

Q & A

Basic Research Questions

Q. What methodological approaches are recommended for synthesizing N-Cyclopentyladenosine 5'-(Dihydrogen Phosphate) with high purity?

- Answer : Optimize phosphorylation reactions using controlled stoichiometry of phosphoric acid and adenosine derivatives, followed by neutralization with cyclopentylamine. Purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, eluting with methanol:chloroform gradients) ensures high purity. Monitor reaction progress using TLC or HPLC, referencing phosphate preparation protocols for analogous compounds .

Q. How can researchers validate the structural integrity of N-Cyclopentyladenosine 5'-(Dihydrogen Phosphate)?

- Answer : Combine spectroscopic techniques:

- NMR (¹H, ¹³C, and ³¹P NMR) to confirm cyclopentyl, adenosine, and phosphate moieties.

- FT-IR to identify characteristic P=O and P-O-C stretches (~1250 cm⁻¹ and 1050 cm⁻¹).

- Mass spectrometry (ESI-MS) for molecular weight verification. Cross-validate with elemental analysis .

Q. What stability studies are critical for N-Cyclopentyladenosine 5'-(Dihydrogen Phosphate) under varying pH and temperature conditions?

- Answer : Conduct accelerated stability testing:

- Incubate samples at pH 2–9 (buffered solutions) and temperatures (4°C, 25°C, 40°C).

- Monitor degradation via HPLC-UV at 260 nm (adenosine absorbance). Use kinetic modeling to predict shelf-life. Reference phosphate stability protocols from pharmacopeial guidelines .

Advanced Research Questions

Q. What crystallographic strategies resolve ambiguities in the 3D structure of N-Cyclopentyladenosine 5'-(Dihydrogen Phosphate)?

- Answer : Use single-crystal X-ray diffraction with SHELX software for refinement:

- Grow crystals via slow evaporation (e.g., acetone/water mixtures) at constant supersaturation .

- Address twinning or disorder using SHELXD for phase solution and SHELXL for anisotropic refinement. Validate hydrogen-bonding networks (e.g., phosphate-adenosine interactions) .

Q. How can conflicting pharmacological data for N-Cyclopentyladenosine 5'-(Dihydrogen Phosphate) across cell lines be reconciled?

- Answer : Perform dose-response assays under standardized conditions (e.g., ATP depletion levels, receptor expression profiling). Use orthogonal assays (e.g., cAMP ELISA for adenosine receptor activation vs. radioligand binding). Apply statistical tools (ANOVA with post-hoc tests) to identify model-specific biases .

Q. What advanced chromatographic methods quantify trace impurities in N-Cyclopentyladenosine 5'-(Dihydrogen Phosphate)?

- Answer : Employ UHPLC-MS/MS with a C18 column (2.6 µm particle size) and 0.1% formic acid/acetonitrile gradient. Detect impurities at ppm levels using multiple reaction monitoring (MRM). Validate against pharmacopeial standards for phosphate-containing compounds .

Q. How do computational models improve the prediction of N-Cyclopentyladenosine 5'-(Dihydrogen Phosphate) interactions with adenosine receptors?

- Answer : Combine molecular docking (AutoDock Vina) and MD simulations (GROMACS) to map binding poses. Cross-reference with mutagenesis data (e.g., A₁/A₃ receptor mutants) to validate key residues. Use free-energy perturbation (FEP) to calculate binding affinities .

Methodological Notes

- Data Contradiction Analysis : Compare results across assays (e.g., in vitro vs. ex vivo) by normalizing to internal controls (e.g., ATP levels) and accounting for metabolic stability differences .

- Synthesis Troubleshooting : If yields are low, optimize protecting groups (e.g., tert-butyldimethylsilyl for hydroxyl groups) during phosphorylation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.